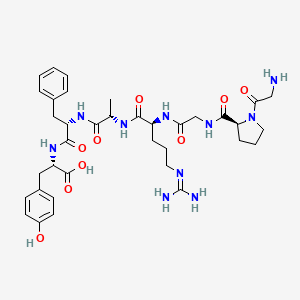
Methyl 11-(1H-pyrrol-1-yl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(1H-pyrrol-1-yl)undecanoate: is a chemical compound that features a pyrrole ring attached to an undecanoate chain with a methyl ester group. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-(1H-pyrrol-1-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with pyrrole in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 11-(1H-pyrrol-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid to form N-oxide derivatives.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature
Reduction: Lithium aluminum hydride, diethyl ether, reflux
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), solvents like chloroform or acetic acid
Major Products:
Oxidation: N-oxide derivatives
Reduction: 11-(1H-pyrrol-1-yl)undecan-1-ol
Substitution: Halogenated or nitrated pyrrole derivatives
Applications De Recherche Scientifique
Chemistry: Methyl 11-(1H-pyrrol-1-yl)undecanoate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of pyrrole derivatives.
Medicine: Pyrrole derivatives, including this compound, have shown potential in medicinal chemistry for the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and polymers. Its ability to form self-assembled monolayers makes it valuable in surface science and nanotechnology.
Mécanisme D'action
The mechanism of action of Methyl 11-(1H-pyrrol-1-yl)undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their activity. The undecanoate chain and methyl ester group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
- Methyl 11-(1H-pyrrol-1-yl)undecanoate
- 11-(1H-pyrrol-1-yl)undecanoic acid
- 11-(1H-pyrrol-1-yl)undecane-1-thiol
Comparison: this compound is unique due to its ester functional group, which can be hydrolyzed to yield the corresponding acid or alcohol. This versatility allows for further functionalization and derivatization. In contrast, 11-(1H-pyrrol-1-yl)undecanoic acid and 11-(1H-pyrrol-1-yl)undecane-1-thiol have different functional groups that confer distinct reactivity and applications.
Propriétés
Numéro CAS |
821781-66-2 |
|---|---|
Formule moléculaire |
C16H27NO2 |
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
methyl 11-pyrrol-1-ylundecanoate |
InChI |
InChI=1S/C16H27NO2/c1-19-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10-11,14-15H,2-9,12-13H2,1H3 |
Clé InChI |
BUPKZXABEOAMDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCN1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12550145.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)





![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)


![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)
![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
